![molecular formula C15H9ClN4O2S B2937006 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 872197-91-6](/img/structure/B2937006.png)

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

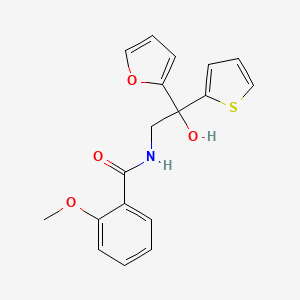

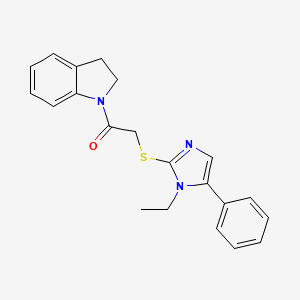

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a chemical compound with the molecular formula C15H9ClN4O2S . It is a type of triazoloquinazoline, a class of compounds that are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of triazoloquinazoline compounds, including 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline includes a triazole ring fused with a quinazoline ring . The average mass of this compound is 344.776 Da, and its monoisotopic mass is 344.013458 Da .Chemical Reactions Analysis

Triazoloquinazoline compounds, including 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, can undergo various chemical reactions. For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .科学的研究の応用

Antioxidant Research

The antioxidant properties of triazoloquinazoline derivatives could be useful in studies aimed at combating oxidative stress-related conditions.

Each of these fields presents unique opportunities for scientific exploration and potential therapeutic applications. The specific compound “5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline” could be investigated within these contexts to determine its efficacy and utility .

将来の方向性

The future directions for research on 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline and related compounds could involve further exploration of their synthesis methods, as well as their potential applications in medicinal chemistry . The development of versatile and potentially eco-friendly synthetic protocols could be a key area of focus .

作用機序

Target of Action

Triazole compounds, which are part of the molecular structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can interact with various enzymes and receptors, leading to a range of biological activities .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the known biological activities of triazole compounds, it can be inferred that this compound may have a significant impact at the molecular and cellular level .

特性

IUPAC Name |

3-(benzenesulfonyl)-5-chlorotriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O2S/c16-13-11-8-4-5-9-12(11)20-14(17-13)15(18-19-20)23(21,22)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFXAXCYUYOPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)

![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)